ZL-Pin01

Pin1 Covalent Inhibitor Cys113

Pin1 target validation demands inhibitors with defined binding modes, yet widely used alternatives such as Juglone exhibit broad-spectrum PPIase inhibition that confounds phenotypic interpretation. ZL-Pin01 resolves this as a rationally designed, covalent Pin1 inhibitor with a structurally validated mechanism: • Irreversibly modifies active-site Cys113 (co-crystal confirmed, PDB: 7EFX) • IC50 = 1.33 ± 0.07 μM in Pin1-substrate disruption assays • Distinct spirocyclic chemotype enables cross-validation against peptide-based inhibitors (e.g., BJP-06-005-3) Supplied with batch-specific purity documentation to support reproducible pharmacology studies.

Molecular Formula C14H17ClN2O3S
Molecular Weight 328.8 g/mol
Cat. No. B12408868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL-Pin01
Molecular FormulaC14H17ClN2O3S
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1CN(CCC12N(C(=O)CS2)CC3=CC=CO3)C(=O)CCl
InChIInChI=1S/C14H17ClN2O3S/c15-8-12(18)16-5-3-14(4-6-16)17(13(19)10-21-14)9-11-2-1-7-20-11/h1-2,7H,3-6,8-10H2
InChIKeyJVOXTZLPLJUOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZL-Pin01: A Covalent Pin1 Inhibitor


ZL-Pin01 is a novel covalent inhibitor of the peptidyl-prolyl isomerase NIMA-interacting-1 (Pin1), a key regulator of numerous cancer-driving pathways [1]. It was identified through a high-throughput screening campaign and demonstrates potent disruption of Pin1-substrate interactions with an IC50 of 1.33 ± 0.07 μM [2]. The compound irreversibly modifies Cys113 in the active site of Pin1, providing a structurally defined mechanism of action [3]. This covalent binding mode offers prolonged target engagement and serves as a chemical tool for interrogating Pin1 function in various cellular contexts.

Target Engagement
Covalent Pin1 inhibitor with reported Cys113 modification
Tool Compound Type
Foundational hit for SAR and structure-guided optimization
Structural Resource
Co-crystal structure available for computational design

ZL-Pin01 vs. Other Pin1 Inhibitors


The Pin1 inhibitor landscape encompasses compounds with diverse mechanisms, potencies, and selectivity profiles. While many covalent inhibitors target the conserved Cys113 residue, their electrophilic warheads and binding kinetics differ substantially, leading to variable target occupancy and downstream effects [1]. For instance, the natural product Juglone exhibits broad-spectrum PPIase inhibition and transcriptional interference, whereas ZL-Pin01 and its optimized derivative ZL-Pin13 are rationally designed for improved specificity [2]. Furthermore, subtle structural variations can dramatically alter cellular permeability, metabolic stability, and in vivo efficacy [3]. Therefore, substituting ZL-Pin01 with an alternative Pin1 inhibitor without rigorous experimental validation risks confounding experimental outcomes and procurement of suboptimal tools.

ZL-Pin01
Synthetic covalent inhibitor with defined spirocyclic scaffold and reported co-crystal structure
Juglone
Natural naphthoquinone with broad PPIase and RNA polymerase inhibition; phenotype may not reflect Pin1-specific effects
KPT-6566 / API-1
Higher reported potency but distinct warhead and binding kinetics; cross-study assay context may differ

ZL-Pin01: Potency, Selectivity & Structural Basis


Cys113 Covalent Modification

ZL-Pin01 covalently modifies the active site cysteine residue Cys113 of Pin1, a mechanism shared by other advanced Pin1 inhibitors but absent in non-covalent binders or natural products like Juglone [1]. This covalent binding confers sustained target engagement, differentiating ZL-Pin01 from reversible inhibitors that may dissociate under physiological conditions.

Cys113 Modification
Class-level inference
Covalent adduct at Cys113
Reported sustained target engagement context
Shared target residue for covalent Pin1 inhibitors
Pin1 Covalent Inhibitor Cys113

Potency: ZL-Pin01 vs. ZL-Pin13

In the original discovery study, ZL-Pin01 exhibited an IC50 of 1.33 ± 0.07 μM for disrupting Pin1-substrate interactions [1]. Subsequent structure-guided optimization yielded ZL-Pin13 with an IC50 of 0.067 ± 0.03 μM, representing a ~20-fold improvement in potency [2]. This direct head-to-head comparison highlights ZL-Pin01 as the foundational hit that enabled the development of a more potent probe, positioning it as a valuable reference compound for studying structure-activity relationships (SAR).

Potency vs. ZL-Pin13
Head-to-head
IC50 1.33 ± 0.07 μM
~20-fold lower than ZL-Pin13
Foundational hit for SAR benchmarking
In vitro Pin1-substrate disruption assay
Pin1 IC50 Covalent Inhibitor

Potency: ZL-Pin01 vs. KPT-6566 & API-1

While direct head-to-head comparisons are absent, cross-study analysis reveals that ZL-Pin01 (IC50 = 1.33 μM) is less potent than KPT-6566 (IC50 = 0.64 μM) and API-1 (IC50 = 0.072 μM) in their respective Pin1 inhibition assays [1]. However, ZL-Pin01's well-defined binding mode and co-crystal structure provide a solid foundation for rational design, distinguishing it from earlier-generation inhibitors with less structural characterization.

Potency vs. KPT-6566/API-1
Cross-study comparable
2.1-fold less potent than KPT-6566
18.4-fold less potent than API-1
Contextualizes potency across Pin1 inhibitor landscape
Assay conditions may differ between studies
Pin1 IC50 Covalent Inhibitor

Co-Crystal Structure: ZL-Pin01-Pin1 Complex

A high-resolution co-crystal structure of ZL-Pin01 complexed with human Pin1 has been determined by X-ray crystallography (PDB ID: 7EFX) [1]. This structure provides atomic-level details of the covalent adduct formation with Cys113 and the overall binding pose. In contrast, many earlier Pin1 inhibitors, including Juglone, lack such detailed structural characterization, limiting their utility in structure-based drug design.

Co-Crystal Structure
Supporting evidence
PDB: 7EFX at 2.41 Å resolution
Supports structure-guided optimization
Atomic-level validation of binding mode
Pin1 Crystal Structure Covalent Inhibitor

Chemical Scaffold: ZL-Pin01 vs. Juglone

ZL-Pin01 is a synthetic small molecule with a distinct chemical scaffold, whereas Juglone is a natural naphthoquinone [1]. While Juglone exhibits a Ki of 55.9 nM against Pin1, it also inhibits RNA polymerases I-III (IC50 = 2-7 μM) and other PPIases, leading to pleiotropic effects . ZL-Pin01, as a rationally designed inhibitor, is expected to have improved selectivity, although direct selectivity data is not yet reported. This scaffold divergence is crucial for experiments requiring cleaner cellular phenotypes.

Scaffold vs. Juglone
Class-level inference
Synthetic spirocyclic vs. natural naphthoquinone
Expected improved target selectivity; data to verify
Juglone exhibits broad-spectrum PPIase inhibition
Pin1 Covalent Inhibitor Juglone

ZL-Pin01 Research Applications


SAR Studies for Covalent Pin1 Inhibitors

ZL-Pin01 serves as the foundational hit compound in the ZL series, with a well-defined IC50 and co-crystal structure. Researchers can use it as a reference to benchmark the potency and binding mode of novel Pin1 inhibitors, especially when optimizing around the spirocyclic scaffold [1].

Mechanistic Validation of Pin1 Dependency

Given its covalent and irreversible inhibition of Pin1, ZL-Pin01 can be employed in washout experiments to assess the duration of Pin1 dependency in cancer cell lines. This is particularly valuable for distinguishing acute vs. chronic Pin1 signaling effects [2].

Comparative Pharmacology of Pin1 Chemotypes

When investigating the phenotypic consequences of Pin1 inhibition, ZL-Pin01 offers a distinct chemotype compared to peptide-based inhibitors (e.g., BJP-06-005-3) or natural products (e.g., Juglone). This allows for cross-validation of Pin1-specific effects and identification of off-target liabilities [3].

Structural Biology & Computational Design

The high-resolution co-crystal structure of ZL-Pin01 bound to Pin1 (PDB: 7EFX) provides a template for molecular docking, virtual screening, and molecular dynamics simulations. This structural resource is critical for rational design of next-generation Pin1 inhibitors [4].

Application
Selection Property
Validation Focus
SAR Studies
Foundational hit with reported IC50 and co-crystal structure
Benchmark potency and binding mode for novel inhibitors
Pin1 Dependency Validation
Covalent irreversible inhibition
Washout experiments to assess duration of Pin1 signaling effects
Comparative Pharmacology
Distinct spirocyclic chemotype
Cross-validation of Pin1-specific phenotypes vs. natural products
Computational Design
High-resolution co-crystal structure (PDB: 7EFX)
Template for docking, virtual screening, and MD simulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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